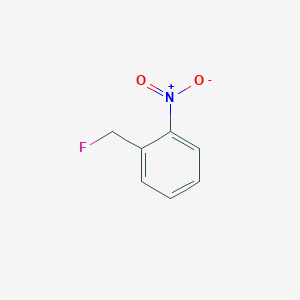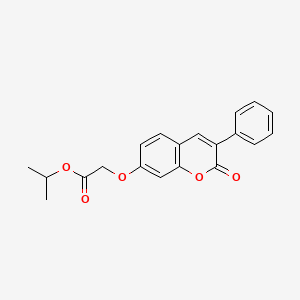
isopropyl 2-((2-oxo-3-phenyl-2H-chromen-7-yl)oxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropyl 2-((2-oxo-3-phenyl-2H-chromen-7-yl)oxy)acetate is a chemical compound with the linear formula C20H18O5 . It is part of a collection of rare and unique chemicals provided for early discovery researchers .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 338.363 . The compound is part of a collection of rare and unique chemicals provided for early discovery researchers .Wissenschaftliche Forschungsanwendungen
Synthesis of Bioactive Coumarin Derivatives
Coumarins, which include the core structure of our compound of interest, are widely recognized for their diverse biological activities. The compound can be used as a precursor for synthesizing various coumarin derivatives that exhibit pharmacological properties such as anti-inflammatory, antibacterial, antifungal, and anticoagulant effects . These derivatives are valuable in the development of new therapeutic agents.
Development of Anticancer Agents
The coumarin moiety of the compound serves as a building block for novel anticancer agents. Research has shown that coumarin derivatives can inhibit carbonic anhydrase, microtubule polymerization, and tumor angiogenesis, as well as regulate reactive oxygen species . This makes them promising candidates for cancer treatment.
Molecular Recognition and Sensor Applications
Coumarin-based compounds are employed in bioorganic chemistry for molecular recognition. They can act as fluorescent chemosensors due to their ability to bind selectively and sensitively to certain ions or molecules, which is crucial in biological and environmental monitoring .
Material Science and Organic Synthesis
In material science, the compound can be used to synthesize materials with specific optical properties. Its structure is beneficial in creating organic compounds that can be used in light-emitting diodes (LEDs) or as photosensitizers .
Pharmacological Research
The compound’s coumarin core is significant in pharmacological research. It has been associated with a variety of activities, including cholinesterase and monoamine oxidase inhibitory properties, which are important in treating neurodegenerative diseases .
Antimicrobial Activity
Research into the antimicrobial activity of coumarin derivatives, including those synthesized from our compound, has shown effectiveness against various strains of bacteria and fungi. This is particularly relevant in the search for new antibiotics in the face of rising antibiotic resistance .
Enzyme Inhibition Studies
The compound can be used in studies aimed at enzyme inhibition, which is a key strategy in drug development. By inhibiting specific enzymes, researchers can target disease pathways and develop drugs to treat conditions like hypertension and diabetes .
Chemical Education and Research
Lastly, the compound is used in chemical education and research to demonstrate various chemical reactions and synthesis techniques. It serves as an example of how complex molecules are constructed and analyzed, which is fundamental in organic chemistry education .
Eigenschaften
IUPAC Name |
propan-2-yl 2-(2-oxo-3-phenylchromen-7-yl)oxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-13(2)24-19(21)12-23-16-9-8-15-10-17(14-6-4-3-5-7-14)20(22)25-18(15)11-16/h3-11,13H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKAPMIBPHWPBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
isopropyl 2-((2-oxo-3-phenyl-2H-chromen-7-yl)oxy)acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

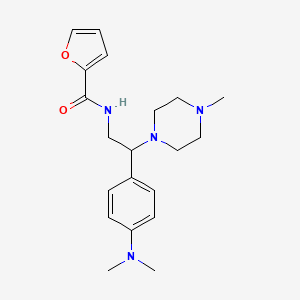
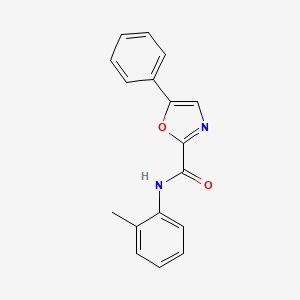
![3-((4-bromophenyl)sulfonyl)-N-(1-phenylethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2859187.png)
![[4-[(2-Cyclopentyl-1,3-thiazol-4-yl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2859189.png)
![N-(4-methoxybenzyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2859192.png)

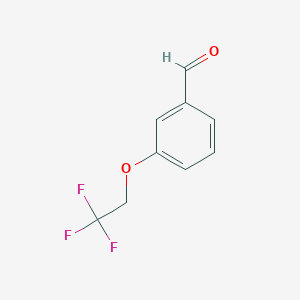
![1-(3-chlorophenyl)-N-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2859196.png)
![N-{4-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,2,4-oxadiazol-3-yl]phenyl}ethanesulfonamide](/img/structure/B2859197.png)
![3-(Propan-2-yl)-1-(pyrrolidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2859198.png)
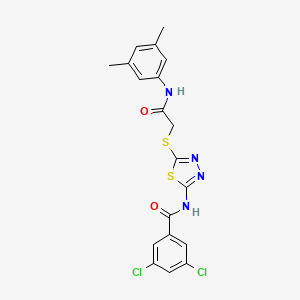
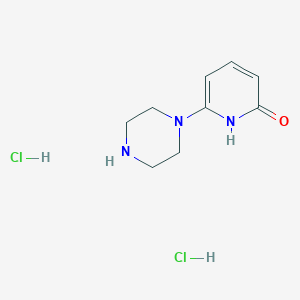
![2-[(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(4-methylbenzyl)acetamide](/img/structure/B2859205.png)
